molecular formula C23H20N2O2S2 B2686604 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 941902-65-4

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide

Cat. No.: B2686604
CAS No.: 941902-65-4
M. Wt: 420.55
InChI Key: JNAOZPXKSQMJLP-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide is a synthetic small molecule incorporating a benzothiazole scaffold, a moiety recognized for its significant and diverse pharmacological potential. This compound is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. The core benzothiazole structure is a privileged motif in medicinal chemistry, found in compounds with a wide range of biological activities. Notably, structurally related benzothiazole-based molecules are actively being investigated as potential dual-target inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . The concurrent inhibition of these two enzymes represents a modern polypharmacology approach for the treatment of pain and inflammation, potentially offering enhanced efficacy with fewer side effects compared to single-target agents or drug combinations . Preclinical studies on similar dual sEH/FAAH inhibitors have demonstrated effective pain relief in models of inflammatory pain without depressing voluntary locomotion, a common side effect of existing analgesics like opioids . Beyond this, the benzothiazole core is a key structural component in several bioactive molecules and approved drugs, underscoring its versatility. For instance, the molecule shares a common benzothiazole backbone with Riluzole, a neuroprotective agent, and Frentizole, a compound with immunosuppressant properties . The incorporation of a thioether linkage and an amide bond in its architecture, common in pharmaceutical agents, further enhances its interest as a chemical probe for researchers . This compound is presented to the scientific community as a high-quality chemical tool for advanced research applications, including but not limited to, target validation, mechanism of action studies, and hit-to-lead optimization campaigns in the discovery of new therapeutic entities.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S2/c1-27-16-10-12-17(13-11-16)28-15-14-22(26)24-19-7-3-2-6-18(19)23-25-20-8-4-5-9-21(20)29-23/h2-13H,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAOZPXKSQMJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether moiety, forming sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as nitric acid for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid for sulfonation are typical.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Benzothiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound could be explored for similar activities, particularly in drug discovery and development.

Industry

In industry, the compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features could impart desirable characteristics like thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Key Observations :

  • Thioether vs.
  • Core Heterocycle: Replacement of benzothiazole with quinazolinone (Compound 14) introduces a lactam ring, which could alter hydrogen-bonding capacity and target selectivity .
  • Side Chain Complexity: Compounds like 26c exhibit extended chains with pyrrolidinone, likely impacting solubility and metabolic stability .
Physicochemical and Pharmacokinetic Properties
  • Solubility : The thioether and methoxy groups increase lipophilicity (clogP ~3.5–4.0) compared to benzamide derivatives (e.g., 3m, clogP ~2.8) .
  • Metabolic Stability: Thioethers are prone to oxidation, but the 4-methoxy group may slow hepatic metabolism, extending half-life relative to non-substituted analogues .
  • Hydrogen Bonding: The amide and thioether groups provide hydrogen-bond acceptors/donors, critical for target engagement, as seen in EGFR inhibitors .
Challenges and Advantages
  • The 4-methoxy group enhances electron density, stabilizing aromatic interactions .
  • Challenges: Lower synthetic yields compared to simpler analogues (e.g., 3m). Potential toxicity from thioether metabolites (e.g., sulfoxides) .

Biological Activity

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide, also known by its CAS number 941902-65-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N2O2S2, with a molecular weight of 420.6 g/mol. The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC23H20N2O2S2
Molecular Weight420.6 g/mol
CAS Number941902-65-4

Antimicrobial Properties

Research has indicated that compounds containing the benzo[d]thiazole structure exhibit notable antimicrobial activity. For instance, derivatives of benzo[d]thiazole have shown effectiveness against various bacterial strains. A study demonstrated that certain thiazole derivatives exhibited significant antibacterial activity comparable to standard antibiotics like norfloxacin . The presence of electron-donating groups such as methoxy can enhance this activity by improving the compound's interaction with microbial targets.

Anticancer Activity

The anticancer potential of this compound is supported by structure-activity relationship (SAR) studies. Compounds with similar structures have been shown to induce apoptosis in cancer cell lines, with some exhibiting IC50 values lower than established chemotherapeutics like doxorubicin . The mechanism often involves the inhibition of anti-apoptotic proteins such as Bcl-2, leading to increased cancer cell death.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and proteins involved in oxidative stress pathways. By modulating these targets, the compound can reduce cellular damage and promote apoptosis in cancer cells. Studies suggest that the thiazole ring plays a critical role in these interactions, enhancing the compound's biological efficacy .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A series of benzo[d]thiazole derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds with methoxy substitutions had enhanced antimicrobial properties, showcasing the importance of structural modifications in improving efficacy .
  • Anticancer Activity : In vitro studies on cancer cell lines revealed that certain derivatives of thiazole exhibited potent cytotoxic effects. For example, one study reported an IC50 value of 1.61 µg/mL for a related thiazole compound against A-431 cells, indicating strong potential for further development as an anticancer agent .
  • Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact at the molecular level, emphasizing hydrophobic interactions as key determinants of binding affinity to target proteins .

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